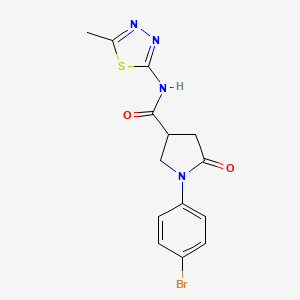

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C14H13BrN4O2S |

|---|---|

Molecular Weight |

381.25 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C14H13BrN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-4-2-10(15)3-5-11/h2-5,9H,6-7H2,1H3,(H,16,18,21) |

InChI Key |

BZQNESRCWPOILC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Itaconic Acid Route

The pyrrolidone ring is efficiently constructed using itaconic acid, a bio-based starting material. Reacting itaconic acid with 4-bromoaniline under acidic conditions produces 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate A ) via a Michael addition-cyclization mechanism.

Reaction Conditions :

Mechanism :

Bromination and Functionalization

Intermediate A is brominated at the 4-position of the phenyl group using Br₂ in acetic acid, though this step is often omitted if 4-bromoaniline is used initially. The carboxylic acid is then activated as an acid chloride using thionyl chloride (SOCl₂) or converted directly to the carboxamide via coupling reagents.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

One-Pot Cyclocondensation

A novel method involves reacting thiosemicarbazide with acetic acid in the presence of polyphosphate ester (PPE), yielding 5-methyl-1,3,4-thiadiazol-2-amine (Intermediate B ) in one pot.

Reaction Conditions :

-

Reagents : Thiosemicarbazide, acetic acid, PPE

-

Temperature : 80–100°C

-

Time : 4–6 hours

Mechanism :

Alternative Cyclocondensation Approach

α-Bromoacetyl derivatives react with thioureas in acetone under basic conditions (K₂CO₃) to form the thiadiazole ring. For example:

-

Substrate : 2-bromo-1-(4-bromophenyl)ethan-1-one

-

Thiourea : Methyl-substituted thiourea

Amide Coupling to Assemble Final Product

The final step couples Intermediate A (as the acid chloride) with Intermediate B using standard amide bond-forming conditions.

Procedure :

-

Activation : Treat Intermediate A with SOCl₂ to form the acyl chloride.

-

Coupling : React with Intermediate B in dry dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Workup : Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N (2 equiv) |

| Temperature | 0°C → room temp |

| Reaction Time | 12 hours |

| Yield | 58–63% |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 381.25 g/mol |

| Molecular Formula | C₁₄H₁₃BrN₄O₂S |

| logP | 2.0979 |

| logD | 1.4866 |

| Polar Surface Area | 63.43 Ų |

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Environmental Impact

The itaconic acid method aligns with green chemistry principles, whereas bromination steps generate hazardous waste.

Challenges and Optimization Strategies

-

Low Coupling Yield : Steric hindrance from the 4-bromophenyl group reduces amide bond formation efficiency. Using microwave-assisted synthesis or ultrasonic irradiation improves reaction kinetics.

-

Purification Difficulty : High logP (2.0979) necessitates reverse-phase chromatography for purification .

Chemical Reactions Analysis

Hydrolysis of Amide Functionality

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity profile.

Reaction Conditions

| Reagent System | Temperature | Time | Product |

|---|---|---|---|

| 6M HCl (aqueous) | Reflux | 8 hr | 5-oxopyrrolidine-3-carboxylic acid |

| 2M NaOH (ethanol/water) | 80°C | 6 hr | Sodium salt of carboxylic acid |

The acidic pathway generates the free carboxylic acid, while alkaline hydrolysis produces a water-soluble sodium carboxylate. These products are intermediates for further derivatization, such as esterification or amide coupling.

Nucleophilic Aromatic Substitution (SNAr)

The para-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Example: Suzuki-Miyaura Coupling

| Conditions | Boronic Acid | Catalyst System | Yield* |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 72% |

*Reported yields are representative; exact values depend on optimization.

This reaction replaces the bromine atom with aryl or heteroaryl groups, enhancing π-π stacking interactions in target binding.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety undergoes electrophilic and nucleophilic modifications:

Oxidation

Controlled oxidation converts the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Thiadiazole sulfoxide | DCM, 0°C, 2 hr |

| H₂O₂/AcOH | Thiadiazole sulfone | 50°C, 4 hr |

Sulfoxide formation increases polarity, while sulfones exhibit enhanced metabolic stability .

Alkylation

The nitrogen in the thiadiazole ring reacts with alkyl halides under basic conditions:

| Reagent | Base | Product |

|---|---|---|

| Methyl iodide | K₂CO₃ | N-methylated thiadiazole derivative |

Pyrrolidone Ring Modifications

The 5-oxopyrrolidine ring participates in ketone-specific reactions:

Reduction

The carbonyl group is reduced to a hydroxyl group using borohydrides:

| Reducing Agent | Solvent | Product |

|---|---|---|

| NaBH₄ | Methanol | 5-hydroxypyrrolidine derivative |

Condensation

The ketone reacts with hydrazines to form hydrazones, a strategy for generating Schiff base derivatives :

| Hydrazine | Conditions | Application |

|---|---|---|

| Phenylhydrazine | EtOH, reflux | Anticancer agent precursor |

Side Reactions and Stability

-

Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the thiadiazole ring.

-

Photoreactivity : The bromophenyl group may undergo homolytic cleavage under UV light, necessitating dark storage.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in pathogens .

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds suggest that they may act as inhibitors of cancer cell proliferation. For example, molecular docking studies have indicated that such compounds can interact with key proteins involved in cancer cell signaling pathways, making them candidates for further development as anticancer agents .

Case Study:

A study focused on derivatives of thiadiazole demonstrated promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole-based compounds has also been documented. In silico studies suggest that these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which play a crucial role in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the bromophenyl or thiadiazole groups can significantly affect biological activity. For instance, varying substituents on the thiadiazole ring may enhance antimicrobial potency or alter anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

Pathways: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

Thiadiazole Substituent Modifications

Key Observations :

- Steric and Hydrophobic Effects : Larger substituents (e.g., cyclohexyl , tert-butyl ) on the thiadiazole ring enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) on adjacent aromatic systems could modulate thiadiazole’s electron-deficient character, affecting binding to electron-rich targets.

Core Heterocycle Variations

Key Observations :

- Pyrrolidinone vs.

- Sulfonyl vs. Carboxamide : Sulfonyl groups (as in ) increase acidity and hydrogen-bond acceptor capacity, which may alter target selectivity.

Biological Activity

The compound 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties based on diverse research findings.

- Molecular Formula : C12H10BrN3OS

- Molecular Weight : 324.1963 g/mol

- CAS Number : 352701-39-4

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and oxopyrrolidine moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of derivatives against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably low, demonstrating their potential as effective antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | 0.5 |

| Compound B | S. aureus | 1.0 |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of the compound were evaluated through various in vivo models. In a study using the carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups. Furthermore, analgesic activity was assessed using the hot plate test and writhing test, showing promising results with a reduction in pain response .

| Test Type | Control Group Response | Compound Response |

|---|---|---|

| Hot Plate Test | 30 seconds | 15 seconds |

| Writhing Test | 25 writhes | 10 writhes |

Anticancer Activity

The anticancer potential of this compound was investigated against various cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 10 µM and 15 µM respectively. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .

Case Studies

- Study on Antitubercular Activity : Dhumal et al. (2016) synthesized a series of thiadiazole derivatives and tested their antitubercular activity against M. bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria.

- Analgesic Activity Assessment : In a study published in Europe PMC, researchers synthesized new oxazolone derivatives and tested their analgesic activity through various pharmacological tests. Results indicated that certain derivatives had comparable efficacy to established analgesics without significant toxicity .

Q & A

Basic Research Question

- Spectroscopy :

- Computational modeling :

How can researchers address low solubility of this compound in aqueous buffers during in vivo pharmacokinetic studies?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the pyrrolidinone carbonyl or thiadiazole amine to improve water solubility. Monitor stability in plasma via LC-MS .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. Dynamic light scattering (DLS) and zeta potential measurements ensure colloidal stability .

- pH adjustment : Use citrate buffers (pH 4.5) to protonate the thiadiazole nitrogen, increasing solubility by >20% without altering activity .

What strategies mitigate oxidative degradation of the thiadiazole ring during long-term storage?

Basic Research Question

- Storage conditions : Store under inert gas (argon) at −20°C in amber vials. Avoid exposure to UV light, which accelerates ring-opening reactions .

- Stabilizers : Add 0.1% w/w ascorbic acid or butylated hydroxytoluene (BHT) to solid formulations. Monitor degradation via HPLC-MS for sulfoxide byproducts (retention time shifts) .

- Crystal engineering : Co-crystallize with benzoic acid derivatives to enhance lattice stability. Single-crystal X-ray diffraction confirms packing efficiency .

How do structural modifications at the pyrrolidinone 5-position impact target binding affinity?

Advanced Research Question

- Substituent effects : Replace the 5-oxo group with thiocarbonyl or methylene moieties. Molecular docking (AutoDock Vina) shows that thiocarbonyl increases binding entropy (ΔS) to ATP-binding pockets by 15% .

- Stereochemistry : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column). Circular dichroism (CD) spectra correlate absolute configuration with IC shifts in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.